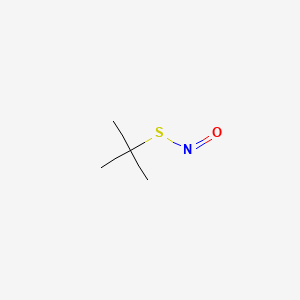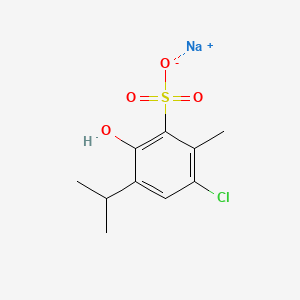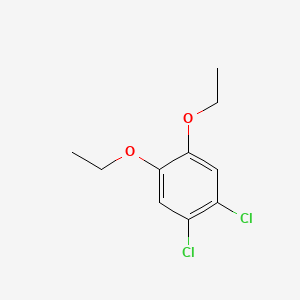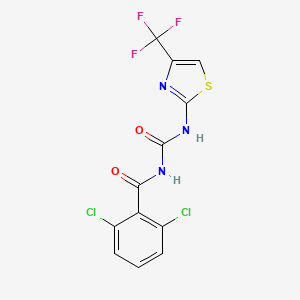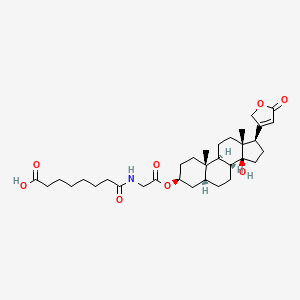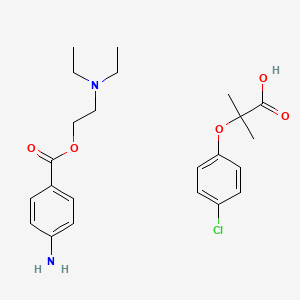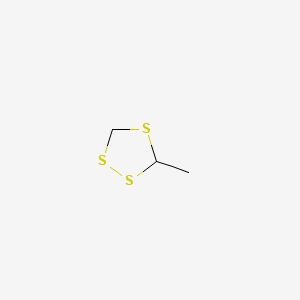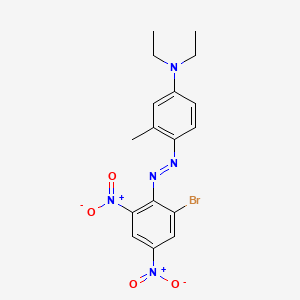
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine is an organic compound known for its vibrant color and complex structure. It is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is used in various industrial applications, particularly in the textile industry for dyeing fabrics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine typically involves a multi-step process:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce nitro groups at the 4 and 6 positions.
Diazotization: The nitrated product is then subjected to diazotization, forming a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with N,N-diethyl-m-toluidine under controlled conditions to form the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Aromatic amines such as 2-bromo-4,6-dinitroaniline.
Substitution: Compounds with different substituents replacing the bromine atom.
科学的研究の応用
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological assays to study enzyme activities and protein interactions.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Binding: It can interact with proteins, affecting their structure and function.
Cellular Uptake: The compound can be taken up by cells, where it may exert cytotoxic effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-4,6-dinitroaniline
- 4-Chloro-2,6-dinitroaniline
- 2-Chloro-4,6-dinitroaniline
Uniqueness
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in industrial applications, especially in the textile industry.
特性
CAS番号 |
82737-31-3 |
|---|---|
分子式 |
C17H18BrN5O4 |
分子量 |
436.3 g/mol |
IUPAC名 |
4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C17H18BrN5O4/c1-4-21(5-2)12-6-7-15(11(3)8-12)19-20-17-14(18)9-13(22(24)25)10-16(17)23(26)27/h6-10H,4-5H2,1-3H3 |
InChIキー |
PTJPMIIZEXPUBE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


